(3,5-Dimethylpyridin-2-YL)boronic acid pinacol ester
Description
Properties
Molecular Formula |
C13H20BNO2 |
|---|---|
Molecular Weight |
233.12 g/mol |
IUPAC Name |
3,5-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H20BNO2/c1-9-7-10(2)11(15-8-9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3 |
InChI Key |
RQYDNJWQDRBMMS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=N2)C)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Borylation of Halogenated Pyridine
A common and effective route involves the reaction of 2-halogenated-3,5-dimethylpyridine with bis(pinacolato)diboron under palladium catalysis. The process typically uses:
- Catalyst: Palladium complexes such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) or similar Pd(0)/Pd(II) species.
- Base: Potassium acetate or other mild bases.
- Solvent: Dioxane, tetrahydrofuran, or mixtures with water/alcohols.
- Conditions: Heating at 80–110 °C under inert atmosphere (nitrogen or argon) for 12–24 hours.
This method affords high yields (typically 50–85%) and high purity (>98%) of the boronic acid pinacol ester product. The reaction proceeds via oxidative addition of the halopyridine to the palladium catalyst, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the C–B bond.
Stepwise Synthesis via Protected Intermediates
In some protocols, the pyridine nitrogen is temporarily protected (e.g., N-tert-butoxycarbonyl protection) to improve regioselectivity and reaction efficiency. For example, a three-step sequence includes:
- Formation of a trifluoromethanesulfonyl (triflate) intermediate from 4-aminopyridine derivatives.
- Palladium-catalyzed borylation of the triflate intermediate with bis(pinacolato)diboron.
- Deprotection to yield the free boronic acid pinacol ester.
This approach yields products with high purity (98–99.6%) and moderate to good overall yields (50–60%), with advantages in handling and purification due to the protection strategy.
Microwave-Assisted Borylation
Microwave irradiation has been employed to accelerate the borylation reaction, reducing reaction times significantly (from hours to minutes) while maintaining comparable yields (55–60%). This method involves:
- Using iridium or palladium catalysts.
- Heating under microwave conditions with bis(pinacolato)diboron and halogenated pyridine substrates.
- Achieving selective monoborylation with minimal side products.
This technique offers an efficient alternative to conventional heating methods, improving throughput for synthetic applications.
Representative Experimental Procedure
| Step | Reagents and Conditions | Outcome | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 2-Bromo-3,5-dimethylpyridine, bis(pinacolato)diboron, [Pd(dppf)Cl2], potassium acetate, dioxane, 90 °C, 16 h, N2 atmosphere | Formation of (3,5-dimethylpyridin-2-yl)boronic acid pinacol ester | 55–58 | 98.2–99.6 |
| 2 | N-tert-butoxycarbonyl protection of pyridine nitrogen, triflate intermediate preparation | Improved regioselectivity and stability | - | - |
| 3 | Borylation of triflate intermediate under Pd catalysis, deprotection | High purity boronic ester | 58–60 | 99+ |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the substitution pattern and integrity of the pinacol ester moiety.
- Mass Spectrometry (MS): Confirms molecular weight consistent with the boronic acid pinacol ester.
- Liquid Chromatography (LC): Used to assess purity, typically >98%.
- Infrared Spectroscopy (IR): Characteristic B–O stretching bands confirm boronic ester formation.
Comparative Analysis of Synthesis Routes
| Feature | Direct Borylation of Halopyridine | Protected Intermediate Route | Microwave-Assisted Borylation |
|---|---|---|---|
| Reaction Time | 12–24 hours | 3-step process, longer overall | Minutes to 1 hour |
| Yield | 50–60% | 55–60% overall | 55–60% |
| Purity | >98% | Up to 99.6% | Comparable |
| Complexity | Moderate | Higher due to protection/deprotection | Moderate |
| Scalability | Good | Moderate | Good |
| Safety | Standard inert atmosphere | Requires careful handling of triflates | Requires microwave equipment |
Research Findings and Industrial Relevance
The palladium-catalyzed borylation of halogenated pyridines remains the most widely adopted method due to its balance of efficiency, cost, and scalability. The use of N-protection strategies enhances selectivity and product stability, which is beneficial for complex molecule synthesis. Microwave-assisted methods offer promising avenues for accelerating synthesis in research and industrial settings.
The methods described have been validated by multiple patents and peer-reviewed publications, demonstrating their robustness and reproducibility. Yields and purities reported in these studies confirm the suitability of these methods for the preparation of this compound as a synthetic intermediate in pharmaceutical and material science applications.
Scientific Research Applications
3,5-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used extensively in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It is valuable in medicinal chemistry for the synthesis of pharmaceuticals and in materials science for the development of new polymers and electronic materials. The compound’s ability to form stable carbon-boron bonds makes it a versatile building block in various chemical transformations.
Mechanism of Action
The primary mechanism of action for 3,5-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its role as a boronate ester in cross-coupling reactions. The boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability of the boronate ester and its ability to form reactive intermediates with transition metals.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- 4-Pyridineboronic acid pinacol ester : Pyridin-4-yl substituent; molecular weight 205.06; melting point 149–153°C .
- 2-Aminopyridine-5-boronic acid pinacol ester: Pyridin-5-yl with 2-amino group; molecular weight 220.07; melting point 132–135°C .
- 2-Bromopyridine-4-boronic acid pinacol ester: Pyridin-4-yl with 2-bromo substituent; molecular formula C₁₁H₁₅BBrNO₂ .
- 4-Nitrophenylboronic acid pinacol ester : Phenyl ring with 4-nitro group; used in kinetic studies with H₂O₂ .
Table 1: Structural Comparison of Analogues
| Compound | Substituents | Molecular Weight | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| (3,5-Dimethylpyridin-2-YL)boronic acid pinacol ester | 3,5-dimethyl, pyridin-2-yl | ~233.1* | N/A | Steric hindrance from methyl groups |
| 4-Pyridineboronic acid pinacol ester | Pyridin-4-yl | 205.06 | 149–153 | Electron-deficient boron center |
| 2-Aminopyridine-5-boronic acid pinacol ester | 2-amino, pyridin-5-yl | 220.07 | 132–135 | Amino group enhances polarity |
| 4-Nitrophenylboronic acid pinacol ester | 4-nitro, phenyl | 261.07 | N/A | Electron-withdrawing nitro group |
*Calculated based on molecular formula C₁₃H₂₀BNO₂.
Physicochemical Properties
- Stability : Pinacol esters generally exhibit superior stability to boronic acids, as demonstrated by slower H₂O₂-mediated oxidation kinetics (e.g., 4-nitrophenyl pinacol ester reacts slower than its boronic acid) .
- NMR Signatures : Pinacol esters show characteristic singlet peaks for –CH₃ (δ 1.37–1.38 in ¹H NMR) and boron-bound carbons (δ 24.90–84.00 in ¹³C NMR) .
- Melting Points : Pyridine-based pinacol esters typically melt between 130–155°C, influenced by substituent polarity and symmetry .
Reactivity in Cross-Coupling Reactions
- Steric Effects : The 3,5-dimethyl groups on the pyridine ring may reduce coupling efficiency compared to less hindered analogues (e.g., 4-pyridinyl derivatives) due to steric interference with palladium catalysts .
Stability and Handling
Biological Activity
(3,5-Dimethylpyridin-2-YL)boronic acid pinacol ester is a boronic ester with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a pyridine ring substituted at the 3 and 5 positions with methyl groups, enhances its reactivity and selectivity in various chemical reactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in drug development.
- Molecular Formula : C13H20BNO2
- Molecular Weight : 233.12 g/mol
- CAS Number : 1032358-02-3
- Structure : The compound features a pinacol boronate moiety attached to a dimethylpyridine ring, which can influence its interaction with biological targets.
Biological Activity Overview
Boronic acids and their derivatives, including boronic esters like this compound, have been studied for various biological activities:
- Anticancer Activity : Boronic acids are known to inhibit proteasomes, which play a crucial role in cell cycle regulation and apoptosis. For instance, studies indicate that certain boronic acid derivatives can induce cell cycle arrest at the G2/M phase in cancer cells, leading to growth inhibition .
- Antibacterial and Antiviral Properties : Research has shown that boronic acids exhibit antibacterial and antiviral activities by interfering with essential microbial processes. The specific mechanisms often involve the inhibition of enzymes critical for bacterial cell wall synthesis or viral replication .
- Sensor Applications : Due to their ability to form reversible covalent bonds with diols, boronic esters are utilized in chemical sensors for detecting carbohydrates and other biomolecules .
The biological activity of this compound can be attributed to several mechanisms:
- Proteasome Inhibition : Similar to other boronic acid derivatives, this compound may inhibit the proteasome pathway by forming stable complexes with the active site of proteasome enzymes. This action disrupts protein degradation processes essential for cancer cell survival .
- Interference with Cellular Signaling : Boronic esters can modulate signaling pathways involved in cell proliferation and apoptosis. The presence of the pyridine ring may enhance interactions with specific receptors or enzymes involved in these pathways .
Table 1: Summary of Biological Activities
Recent Studies
- A study published in MDPI highlighted the anticancer potential of boronic acid derivatives, showing that certain compounds have IC50 values comparable to established drugs like bortezomib . This suggests that this compound could be a candidate for further development.
- Research conducted on various boronic esters demonstrated their effectiveness as enzyme inhibitors in microbial systems, indicating a broad spectrum of antibacterial activity .
Q & A
Q. What are the recommended synthetic routes for (3,5-dimethylpyridin-2-yl)boronic acid pinacol ester, and how can intermediates be stabilized?
The compound is synthesized via iridium-catalyzed aromatic borylation, providing a one-step method to access boronic esters. Critical intermediates, such as lithium hydroxy ate complexes, should be isolated to enhance yield and stability. Alternative routes include Suzuki-Miyaura cross-coupling using palladium catalysts with aryl halides and boronic acid precursors under inert conditions .
Q. What analytical techniques are optimal for characterizing purity and monitoring reactions involving this compound?
Reversed-phase HPLC with glucaminium-based ionic liquids improves separation efficiency for boronic esters and acids . UV-vis spectroscopy (e.g., monitoring absorbance at 405 nm) is effective for tracking reactions with H₂O₂, where the boronic ester decomposes to form 4-nitrophenol .
Q. How do storage conditions and pH influence its stability and reactivity?
Store at 0–6°C to mitigate decomposition. Reactivity with H₂O₂ is pH-dependent: at pH 7.27 (Tris-HCl buffer), the reaction follows first-order kinetics, while alkaline conditions (pH >9) accelerate ester hydrolysis .
Advanced Research Questions
Q. How can low E/Z selectivity in allylboration reactions involving α-substituted allylboronic esters be resolved?
Treating the pinacol boronic ester with nBuLi and trifluoroacetic anhydride (TFAA) generates a borinic ester intermediate, which undergoes allylboration with high E-selectivity (>20:1). This method reverses inherent Z-selectivity observed in unmodified esters .
Q. What mechanistic pathways govern its reactivity in photoinduced decarboxylative borylation?
Visible-light irradiation of N-hydroxyphthalimide esters with bis(catecholato)diboron generates boryl radicals via a radical chain mechanism. This enables metal-free borylation of carboxylic acids, forming boronic esters with broad functional group tolerance .
Q. How can chemoselective iterative homologation of boronic esters be achieved in complex syntheses?
Controlled speciation of boronic acids in cross-coupling mixtures allows selective homologation. For example, palladium-catalyzed conditions enable sequential C=C bond formation, facilitating oligomerization of sp²-hybridized boronic esters .
Q. What computational insights explain stereoselectivity in reactions with α,α-disubstituted allylic boronic esters?
Density functional theory (DFT) studies reveal that transition-state distortion and steric effects dictate anti-Z-selectivity (>20:1) in allylboration reactions. This selectivity is critical for synthesizing tetrasubstituted alkenes and diaryl compounds .
Q. How does catalytic protodeboronation of pinacol boronic esters proceed, and what are its limitations?
Protodeboronation involves radical intermediates generated under mild conditions (e.g., light or initiators). However, the method is substrate-dependent and may require optimization for electron-deficient aryl boronic esters .
Methodological Considerations
- Kinetic Analysis : For H₂O₂ reactions, use 20 mM Tris-HCl buffers (pH 6.91–10.95) and monitor time-dependent absorbance changes at 405 nm .
- Radical Trapping : In photochemical reactions, add radical scavengers (e.g., TEMPO) to confirm radical-mediated pathways .
- Computational Modeling : Employ DFT to predict transition-state geometries and rationalize stereochemical outcomes in allylboration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
